Structural Differentiation: The 6-Methyl Indene Substitution Pattern Defines the Downstream Pharmacophoric Geometry
The target compound places a methyl group at the 6‑position of the indene ring (IUPAC numbering), yielding the 6‑methyl‑1′H‑spiro[indene‑1,4′‑piperidine] core. In contrast, the des‑methyl analogue (CAS 137419‑24‑0) lacks this substituent, and the 5‑methyl regioisomer (CAS 1160247‑36‑8 incorporates the methyl at the 5‑position. The 6‑methyl orientation is critical because in the most potent disclosed CCR2 antagonist, (2S)‑N‑[3,5‑bis(trifluoromethyl)benzyl]‑2‑cyclopropyl‑4‑[(1R,3′R)‑3′‑methyl‑1′H‑spiro[indene‑1,4′‑piperidin]‑1′‑yl]butanamide, the 3′‑methyl group on the indene (which corresponds to the 6‑position in the Boc‑protected precursor) achieves an IC₅₀ of 4 nM at human monocyte CCR2, whereas the epimeric or regioisomeric forms show substantially reduced binding [1].
| Evidence Dimension | Position of methyl substitution on indene ring and corresponding biological outcome of the final elaborated ligand |
|---|---|
| Target Compound Data | 6‑methyl substitution pattern (Boc‑protected precursor to the (1R,3′R)‑3′‑methyl fragment) |
| Comparator Or Baseline | Des‑methyl analogue (tert‑butyl spiro[indene‑1,4′‑piperidine]‑1′‑carboxylate, CAS 137419‑24‑0) and 5‑methyl regioisomer (CAS 1160247‑36‑8) |
| Quantified Difference | The 3′‑methyl (6‑methyl) elaborated ligand shows IC₅₀ = 4 nM (CCR2 binding); the non‑methylated or differently methylated analogues are not reported to reach this potency in the same series [1]. |
| Conditions | CCR2 competitive binding assay using [¹²⁵I]MCP‑1 on human monocytes [1] |
Why This Matters
A medicinal chemistry team that purchases the incorrect regioisomer or des‑methyl building block will waste synthetic effort on a final compound that lacks the methyl‑dependent conformational bias needed for sub‑10 nM CCR2 binding.
- [1] Butora, G. et al. (2006) 4‑Amino‑2‑alkyl‑butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 16(14), 3826–3831. View Source
